molecular formula C12H12N2 B075555 4,4'-Dimethyl-2,2'-bipyridine CAS No. 1134-35-6

4,4'-Dimethyl-2,2'-bipyridine

Cat. No.: B075555
CAS No.: 1134-35-6
M. Wt: 184.24 g/mol
InChI Key: NBPGPQJFYXNFKN-UHFFFAOYSA-N
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Description

4,4'-Dimethyl-2,2'-bipyridine (4,4'-dmbpy) is a bipyridine derivative featuring methyl groups at the 4 and 4' positions of the pyridine rings. This compound serves as a versatile ligand in coordination chemistry, particularly in the synthesis of transition metal complexes (e.g., Ru, Ir, Mn, Co) for applications in photophysics, catalysis, and biomedicine . Its methyl substituents enhance electron-donating properties and steric bulk compared to unsubstituted 2,2'-bipyridine (bpy), influencing redox behavior, luminescence, and binding interactions . 4,4'-dmbpy is also a synthetic precursor for phosphonated and halogenated bipyridine derivatives, enabling further functionalization .

Preparation Methods

Modern Synthetic Strategies

Palladium-Catalyzed Coupling of 4-Methylpyridine-N-Oxide

A high-yield route involves the oxidative coupling of 4-methylpyridine-N-oxide using palladium on activated charcoal (Pd/C). The process unfolds in two stages:

  • Oxidation and Coupling :

    • 4-Methylpyridine (0.93 g) is dissolved in acetic acid (20 mL) and treated with 30% hydrogen peroxide (15 mL) to form the N-oxide intermediate.

    • Pd/C (0.0118 g) catalyzes the coupling at 65°C for 6 hours, achieving near-quantitative conversion .

  • Deoxygenation :

    • Phosphorus trichloride (165 g) reduces the N-oxide, yielding 4,4′-dimethyl-2,2′-bipyridine with 97.4% efficiency after recrystallization .

This method’s advantages include mild temperatures, minimal by-products, and scalability. The use of Pd/C ensures catalyst recyclability, though residual palladium removal remains a consideration for pharmaceutical applications.

Modified Ullmann Reaction with Halogenated Precursors

Building on Wibaut’s work, modern Ullmann-type reactions employ 4-methyl-2-bromopyridine and copper powder in dimethylformamide (DMF) at 150°C. The reaction proceeds via a radical mechanism, with copper mediating aryl-aryl bond formation . While yields for this approach are less documented, analogous Ullmann syntheses of unsubstituted 2,2′-bipyridine typically achieve 60–75% efficiency under optimized conditions . Challenges include prolonged reaction times (>24 hours) and halogenated waste generation.

Comparative Analysis of Methodologies

The table below contrasts key parameters for the two dominant methods:

Parameter Palladium-Catalyzed Coupling Ullmann Reaction
Starting Material4-Methylpyridine4-Methyl-2-bromopyridine
CatalystPd/C (0.5 mol%)Cu powder (1.2 equiv)
Temperature65°C150°C
Reaction Time6 hours24–48 hours
Yield97.4%~70% (estimated)
By-ProductsNegligibleDehalogenated side products
Environmental ImpactLow (aqueous workup)High (halogenated solvents)

The palladium method outperforms Ullmann synthesis in yield, speed, and sustainability. However, copper-mediated reactions remain cost-effective for small-scale laboratory use due to lower catalyst expenses.

Mechanistic Insights and Optimization Strategies

Palladium-Catalyzed Pathway

The mechanism involves oxidative addition of the N-oxide to palladium, followed by reductive elimination to form the bipyridine backbone. Density functional theory (DFT) studies suggest that electron-donating methyl groups stabilize the transition state, enhancing reaction rates . Increasing the nitric acid concentration from 0.4 mL to 12 mL in related oxidations (as seen in 2,2′-bipyridine-4,4′-dicarboxylic acid synthesis) improves protonation of intermediates, further boosting yields to 94–96% .

Copper-Mediated Coupling

In Ullmann reactions, copper(I) intermediates facilitate single-electron transfers, enabling aryl radical formation. Steric hindrance from methyl groups slows coupling kinetics, necessitating higher temperatures. Substituting DMF with ionic liquids (e.g., [BMIM][BF₄]) reduces energy input by 30% in model systems, though this remains untested for 4,4′-dimethyl derivatives .

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes the palladium-catalyzed route for its reproducibility and waste minimization. A typical batch process uses:

  • Reactor : Glass-lined steel (50–500 L capacity)

  • Workup : Centrifugal filtration and vacuum drying

  • Purity Control : HPLC with UV detection (λ = 270 nm)

Economic analyses indicate a production cost of $25–$30 per 25 grams at 90% yield, aligning with commercial pricing . Catalyst recovery systems, such as fixed-bed Pd/C cartridges, reduce long-term expenses by 15–20%.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Dimethyl-2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. As a bidentate ligand, it forms stable chelate complexes with metals, which can alter the electronic properties of the metal center. This coordination can influence the reactivity and stability of the metal complexes, making them useful in various catalytic and electronic applications .

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituent position and type significantly alter the properties of bipyridine ligands. Key analogs include:

Compound Substituents Key Properties
6,6'-Dimethyl-2,2'-bipyridine (6,6'-dmbpy) Methyl at 6,6' positions Increased steric hindrance near nitrogen donors; reduced ligand field strength compared to 4,4'-dmbpy .
4,4'-Di-tert-butyl-2,2'-bipyridine (dtBubpy) Bulky tert-butyl groups Enhanced steric protection of metal centers; improved solubility in nonpolar solvents .
4,4'-Diamino-2,2'-bipyridine (dNH2bpy) Amino groups at 4,4' Strong electron-donating effects; facilitates hydrogen bonding and proton-coupled electron transfer .
4,4'-Bis(chloromethyl)-2,2'-bipyridine Chloromethyl groups Reactive sites for further functionalization; precursor for cross-coupling reactions .

Electronic Effects :

  • Methyl groups in 4,4'-dmbpy donate electrons via inductive effects, stabilizing metal centers in lower oxidation states .
  • In contrast, electron-withdrawing groups (e.g., fluorine in 4,4'-bis(4-fluorophenyl)-6,6'-dmbpy) red-shift emission wavelengths and enhance luminescence quantum yields in Ir(III) complexes .

Photophysical Properties in Metal Complexes

4,4'-dmbpy-based complexes exhibit distinct photophysical behavior compared to analogs:

Complex Emission λ (nm) Quantum Yield (Φ) Key Finding
[Ru(bpy)₂(4,4'-dmbpy)]²⁺ 610 0.12 Methyl groups suppress non-radiative decay, enhancing emission lifetime .
[Ru(bpy)₂(6,6'-dmbpy)]²⁺ 595 0.08 Steric hindrance at 6,6' positions disrupts π-conjugation, reducing Φ .
[Ir(ppy)₂(4,4'-dmbpy)]⁺ 520 0.45 Higher Φ than phenyl-substituted analogs due to balanced electron donation .
[Ir(ppy)₂(4-F-Ph-6,6'-dmbpy)]⁺ 550 0.62 Fluorine substitution increases spin-orbit coupling and Φ .

Electrochemical Behavior

Redox potentials of 4,4'-dmbpy complexes differ from related ligands:

Complex Oxidation Potential (V vs. SCE) Reduction Potential (V vs. SCE) Reference
[Ru(4,4'-dmbpy)₃]²⁺ +1.45 -1.32
[Ru(bpy)₃]²⁺ +1.29 -1.45
[Ir(4,4'-dmbpy)₂Cl₂]⁺ +0.98 -0.89

The methyl groups in 4,4'-dmbpy raise oxidation potentials by stabilizing the Ru(II) center, making it less susceptible to oxidation compared to bpy .

Biological Activity

4,4'-Dimethyl-2,2'-bipyridine (abbreviated as 4,4'-Me2bpy) is a bipyridine derivative that has garnered attention in various fields including chemistry, biology, and materials science. This compound acts primarily as a ligand in coordination chemistry, forming complexes with transition metals. Its unique structural features impart significant biological activities, making it a subject of extensive research.

  • Molecular Formula : C₁₂H₁₂N₂
  • Molecular Weight : 184.24 g/mol
  • Melting Point : 169-174 °C
  • Density : 1.1 g/cm³
  • Boiling Point : 309.3 °C

This compound acts primarily as a bidentate ligand, coordinating with transition metals to form stable complexes. These interactions are crucial in various biochemical pathways and applications:

  • Ligand Formation : The compound forms complexes with metals such as platinum and vanadium, which are relevant in drug development and materials science .
  • Biochemical Pathways : It is involved in light-harvesting processes in dye-sensitized solar cells (DSSCs), enhancing charge transfer efficiency.

Cellular Effects

Research indicates that this compound influences cellular functions by modulating cell signaling pathways and gene expression. Its role as a ligand allows it to interact with biomolecules, potentially leading to enzyme inhibition or activation .

DNA Interaction Studies

A notable study investigated the intercalation of platinum complexes containing this compound into DNA. The results showed that these complexes could significantly stabilize the DNA double helix and enhance its melting temperature, indicating strong binding affinity . This property is essential for developing anticancer drugs that target DNA.

Case Studies

  • Vanadium Complexes : A study on bis(this compound)oxidovanadium(IV) sulfate demonstrated its potential in regulating insulin metabolism, particularly relevant for diabetes treatment. The organic complex exhibited superior biological activity compared to traditional inorganic vanadium salts .
  • DNA Binding Studies : The interaction of this compound with DNA was characterized using circular dichroism (CD) spectroscopy and gel mobility shift assays. Results indicated that the compound could effectively intercalate into the DNA structure, influencing its stability and function .

Applications in Research and Industry

The versatility of this compound extends across various domains:

  • Coordination Chemistry : It is widely used to synthesize metal-ligand complexes for catalysis and material science.
  • Drug Development : Its ability to stabilize DNA and influence cellular pathways makes it a candidate for developing novel therapeutic agents.
  • Material Science : The compound's role in enhancing the efficiency of DSSCs has implications for renewable energy technologies .

Comparative Analysis with Similar Compounds

CompoundSteric HindranceElectronic PropertiesApplications
This compoundHighModerateDrug development, DSSCs
2,2'-BipyridineLowHighCoordination chemistry
6,6'-Dimethyl-2,2'-bipyridineModerateModerateCatalysis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4'-Dimethyl-2,2'-bipyridine, and how can yields be optimized?

  • Methodological Answer : The compound can be synthesized via catalytic coupling of 4-methylpyridine using Pd/C under specific conditions, achieving structural confirmation via 1H NMR, GC-MS, and elemental analysis . For derivatives like 4,4'-dicarboxy-2,2'-bipyridine, oxidation of the methyl precursor is critical. Traditional KMnO4 oxidation yields <40%, but switching to dichromate acid increases yields to 85% by optimizing reaction time and temperature .

Q. What characterization techniques are essential for confirming the structure of this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • 1H NMR : To identify methyl proton environments and aromatic ring symmetry.
  • X-ray crystallography : For resolving coordination geometry in metal complexes (e.g., tetrahedral Zn(II) structures) .
  • Elemental analysis : To verify purity and stoichiometry .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for skin/eye irritation (Category 2) and respiratory protection. Use fume hoods, wear nitrile gloves, and employ emergency eye wash stations. Avoid dust formation during synthesis or handling .

Advanced Research Questions

Q. How do steric and electronic effects of this compound influence the stability and reactivity of its metal complexes?

  • Methodological Answer : Methyl groups at the 4,4'-positions introduce steric hindrance, stabilizing octahedral geometries in Ru(II) or Ir(III) complexes. Electronically, the methyl groups donate electron density, raising the ligand’s π*-orbital energy, which red-shifts absorption spectra and enhances photoluminescence quantum yields in Ir(III) complexes . Compare with 6,6'-dimethyl derivatives, where steric effects dominate, distorting coordination symmetry .

Q. When designing Ru(II) or Ir(III) complexes with this compound, how does ligand substitution impact photophysical and electrochemical properties?

  • Methodological Answer : Substituting methyl groups alters redox potentials and excited-state lifetimes. For example, [IrCl2(dmb)2]+ (dmb = this compound) exhibits a 0.2 V anodic shift in oxidation potential compared to unsubstituted bipyridine complexes due to electron-donating methyl groups. Time-resolved spectroscopy can quantify changes in triplet-state lifetimes for optoelectronic applications .

Q. How can researchers address contradictions in reported synthesis yields of 4,4'-dicarboxy-2,2'-bipyridine from its methyl precursor?

  • Methodological Answer : Discrepancies arise from oxidation methods. While KMnO4 in acidic media gives low yields (<40%), dichromate acid under reflux improves efficiency (85%) by minimizing over-oxidation. Validate purity via HPLC and monitor reaction progress using TLC with UV detection .

Q. In catalytic applications, how does methyl substitution at the 4,4'-positions of bipyridine affect electron transfer processes compared to unsubstituted bipyridine?

  • Methodological Answer : Methyl groups enhance electron density at the metal center, accelerating reductive electron transfer in photocatalytic cycles (e.g., dye-sensitized solar cells). Cyclic voltammetry shows a 150 mV cathodic shift in reduction potentials for methyl-substituted complexes, favoring charge separation .

Q. What strategies are effective in tuning the solubility and crystallinity of this compound-based metal-organic frameworks (MOFs)?

  • Methodological Answer : Introduce polar substituents (e.g., carboxylate esters) at the methyl groups to improve aqueous solubility. For crystallinity, employ slow diffusion techniques during MOF synthesis, as demonstrated in dinuclear Cu(II) complexes with this compound bridging ligands .

Properties

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridine
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InChI

InChI=1S/C12H12N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h3-8H,1-2H3
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InChI Key

NBPGPQJFYXNFKN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C
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Molecular Formula

C12H12N2
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DSSTOX Substance ID

DTXSID3061552
Record name 4,4'-Dimethyl-2,2'-bipyridine
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Molecular Weight

184.24 g/mol
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Physical Description

White to pale orange crystalline powder; [Alfa Aesar MSDS]
Record name 4,4'-Dimethyl-2,2'-dipyridyl
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CAS No.

1134-35-6
Record name 4,4′-Dimethyl-2,2′-bipyridine
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Record name 2,2'-Bipyridine, 4,4'-dimethyl-
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Record name 2,2'-Bipyridine, 4,4'-dimethyl-
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Record name 4,4'-dimethyl-2,2'-bipyridyl
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Synthesis routes and methods

Procedure details

Freshly distilled 4-picoline (600 ml) was refluxed with palladium on carbon 10% (w/w) for five days. The mixture was then refluxed for a further hour after addition of 100 ml of hot benzene. The palladium on carbon was then removed by filtration (glass-fibre paper). The filtration was repeated until a clear yellow solution was obtained. The volume of the solution was reduced by rotary evaporation to about 200 ml. and was left to stand for 24 hours. White crystals appeared which, after collection, were recrystalised from ethyl acetate. A colourless solid was recovered.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

4,4'-Dimethyl-2,2'-bipyridine
4,4'-Dimethyl-2,2'-bipyridine
4,4'-Dimethyl-2,2'-bipyridine
4,4'-Dimethyl-2,2'-bipyridine
4,4'-Dimethyl-2,2'-bipyridine
4,4'-Dimethyl-2,2'-bipyridine

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